5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-propoxyphenyl group at position 2 and a piperazine ring at position 4. The propoxy group (OCH₂CH₂CH₃) at the para position of the phenyl ring introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-2-15-31-20-9-5-17(6-10-20)22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-3-7-19(25)8-4-18/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJRDRBKCAEWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(4-fluorobenzoyl)piperazine with 4-propoxybenzaldehyde to form an intermediate, which is then cyclized with cyanoacetic acid to yield the target oxazole derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to introduce additional functional groups.
Reduction: Reduction reactions using or can modify the oxazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., methanol , ethanol ), bases (e.g., sodium hydroxide , potassium carbonate ), and acids (e.g., hydrochloric acid , sulfuric acid ). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives , while substitution reactions can produce alkylated or arylated derivatives .
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant pharmacological activities, particularly as a potential inhibitor of tyrosinase . Tyrosinase is an enzyme critical in melanin production and is a target for treating hyperpigmentation disorders. Research has shown that derivatives of piperazine, including those with fluorobenzoyl groups, can effectively inhibit tyrosinase activity, which is crucial for developing treatments for conditions such as melasma and age spots .
Table 1: Tyrosinase Inhibition Potency of Piperazine Derivatives
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | TBD | Potential inhibitor |
| 4-(4-fluorobenzyl)piperazine derivative | 13.34 | Comparable to standard inhibitors |
| Other derivatives | Variable | Range of inhibitory effects |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The presence of the piperazine ring and the oxazole moiety contributes to its biological activity. Modifications in the aromatic substituents have been explored to enhance binding affinity and selectivity towards tyrosinase. For instance, the introduction of electron-withdrawing or donating groups can significantly influence the compound's inhibitory potency .
Synthesis and Development
The synthesis of this compound involves several steps, including the formation of the piperazine core followed by functionalization with fluorobenzoyl and propoxyphenyl groups. Recent advancements in synthetic methodologies have allowed for more efficient production of such compounds, facilitating further research into their pharmacological properties .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds similar to this compound in various biological assays:
- In Vitro Studies : Research demonstrated that certain derivatives exhibited low cytotoxicity while effectively inhibiting tyrosinase activity in cell cultures. For example, a study indicated that specific modifications led to compounds with IC50 values significantly lower than those of existing treatments .
- Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and tyrosinase, revealing potential mechanisms through which they exert their inhibitory effects. These findings are crucial for guiding further structural modifications aimed at enhancing potency and selectivity .
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes , receptors , or proteins , modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases , thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the phenyl rings and the piperazine moiety. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison of Analogs
*Hypothetical analog inferred from .
Key Findings from Structural Analysis
Substituent Position and Electronic Effects :
- Para-substituted fluorophenyl/chlorophenyl groups (e.g., ) optimize electronic interactions with target sites compared to ortho-substituted analogs (e.g., ).
- The 4-propoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration compared to smaller substituents like fluorine .
Chloroacetyl-substituted piperazine (e.g., ) introduces reactive sites for covalent binding but raises toxicity concerns.
Biological Implications :
Biological Activity
The compound 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazole family and features a piperazine moiety, which is often associated with various biological activities including antipsychotic and analgesic effects. The presence of the 4-fluorobenzoyl group is significant for its interaction with biological targets.
Research indicates that compounds similar to this oxazole derivative exhibit inhibitory effects on enzymes such as tyrosinase , which is involved in melanin production. The inhibition of tyrosinase can be beneficial for treating hyperpigmentation disorders. The binding affinity and mechanism of action were elucidated through molecular docking studies, revealing that the compound occupies the active site of the enzyme, thereby preventing substrate binding .
Tyrosinase Inhibition
A study evaluated several derivatives based on the piperazine structure for their ability to inhibit tyrosinase from Agaricus bisporus. The results indicated that many derivatives exhibited low micromolar IC50 values, demonstrating effective inhibition. For instance, one derivative showed an IC50 value of 13.34 µM, comparable to known inhibitors .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | TBD | Potential inhibitor |
| 4-(4-fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone | 13.34 | Competitive inhibitor |
| 4-(4-fluorobenzyl)piperazin-1-yl](2,4-dinitrophenyl)methanone | TBD | Excellent inhibitor |
Antimelanogenic Effects
In vitro studies using B16F10 melanoma cells demonstrated that this compound could reduce melanin production without exhibiting cytotoxicity. The findings suggest a promising application in cosmetic formulations aimed at skin lightening .
Analgesic Activity
Compounds structurally related to the target molecule have also shown analgesic properties. In animal models, derivatives were tested using the writhing test and hot plate test, indicating significant pain relief effects. The mechanisms involved may include modulation of pain pathways through central nervous system interactions .
Case Studies
In a recent study focusing on the synthesis and evaluation of oxazole derivatives, researchers highlighted the importance of structural modifications in enhancing biological activity. The incorporation of different substituents on the aromatic rings was shown to affect both potency and selectivity against various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
